molecular formula C9H11NO B085529 3-Phenylpropanamide CAS No. 102-93-2

3-Phenylpropanamide

Cat. No. B085529
CAS RN: 102-93-2
M. Wt: 149.19 g/mol
InChI Key: VYIBCOSBNVFEIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenylpropanamide derivatives involves various methods, including one-pot synthesis and microwave irradiation techniques. Notably, a convenient one-pot synthesis approach for enantiopure derivatives has been developed, showcasing the efficiency of amide formation processes (Li et al., 2013). Additionally, the synthesis of Knoevenagel adducts under microwave irradiation demonstrates the significance of sustainable and efficient synthesis processes (Birolli et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-Phenylpropanamide derivatives has been elucidated using various techniques, including X-ray diffraction and DFT calculations. For example, the crystal structure, IR, NMR, UV-Vis investigations, and computational studies on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have provided insights into the optimized molecular structure and electronic properties of the compound (Demir et al., 2016).

Chemical Reactions and Properties

3-Phenylpropanamide undergoes various chemical reactions, leading to the formation of diverse derivatives. The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). These reactions highlight the compound's reactivity and potential for producing biologically active molecules.

Scientific Research Applications

  • Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : Hajji et al. (2002) studied the reactivity of a derivative of 3-Phenylpropanamide against different electrophiles, resulting in the synthesis of hexahydro-4-pyrimidinones and oxazolidines. These findings contribute to organic synthesis and pharmaceutical research (Hajji et al., 2002).

  • Development of Synthetic Analgesics : Van Bever et al. (1974) synthesized diastereoisomers and enantiomers of compounds related to 3-Phenylpropanamide, evaluating their analgesic activity. This research is significant in developing potent analgesics (Van Bever, Niemegeers, & Janssen, 1974).

  • Antimicrobial Applications : Fuloria et al. (2009) investigated the antimicrobial properties of derivatives of 3-Phenylpropanamide, indicating potential applications in developing antibacterial and antifungal agents (Fuloria et al., 2009).

  • Synthesis of Kojic Acid Derivatives : Li et al. (2013) developed an environmentally friendly method for synthesizing 3-Phenylpropanamide derivatives, contributing to green chemistry and pharmaceutical applications (Li et al., 2013).

  • Crystal Structure and Spectral Analysis : Demir et al. (2016) conducted structural, spectral, and computational studies on a 3-Phenylpropanamide compound, providing insights into its molecular properties (Demir et al., 2016).

  • Ring Enlargement in Chemical Synthesis : Mekhael et al. (2002) described a synthetic approach involving 3-Phenylpropanamide derivatives for producing 2,3-Dihydroindol-2-ones, showcasing its utility in organic synthesis (Mekhael et al., 2002).

  • Fungal Reduction of β-Keto Amides : Quirós et al. (1997) explored the reduction of β-keto amides, including 3-Phenylpropanamide, using the fungus Mortierella isabellina, indicating its potential in biocatalysis and chiral synthesis (Quirós et al., 1997).

  • Inhibitory Activities on NF-κB Transcriptional Activity : Choi et al. (2015) synthesized 3-Phenylpropanamide derivatives and evaluated their inhibitory activities on LPS-induced NF-κB transcriptional activity, suggesting therapeutic applications in inflammation and immune response modulation (Choi et al., 2015).

  • Oxindoles Synthesis via Oxidative Cross-Coupling : Wang et al. (2021) reported a novel method for synthesizing 3,3-disubstituted oxindole derivatives from phenylpropanamide, contributing to advancements in organic synthesis (Wang et al., 2021).

Safety And Hazards

3-Phenylpropanamide may cause skin irritation and respiratory irritation. It is harmful if swallowed. It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBCOSBNVFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144517
Record name beta-Phenylpropionamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropanamide

CAS RN

102-93-2
Record name 3-Phenylpropanamide
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Record name 3-Phenylpropanamide
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Record name beta-Phenylpropionamide
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Record name 3-phenylpropanamide
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Synthesis routes and methods I

Procedure details

1.73 g of 3-amino-1,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-1,4-benzodiazepin-2-one are dissolved in 30 ml of dimethylformamide in the presence of 1.42 g of BOC-D-phenylalanine, followed by cooling to 5° C. and addition of 1.07 ml of triethylamine and then 2.4 g of BOP. The reaction mixture is allowed to return to room temperature and is left stirring overnight. It is then poured into water and extracted with ethyl acetate. The organic phase is washed with water, separated out after settling of the phases, dried over Na2SO4, filtered and concentrated under vacuum. An oily residue of 2-tertbutoxycarbonylamino-N-]2,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl!-3-phenylpropionamide, obtained in quantitative yield, is used as it is for the following step (Compound 16).
Name
3-amino-1,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-1,4-benzodiazepin-2-one
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide (1.7 g, 7.6 mmol), toluene (70 ml), 4-hydroxybenzaldehyde (1.856 g, 15.2 mmol) and a catalytic amount of p-toluenesulfonic acid was refluxed for 3 h. The mixture was evaporated and CH2Cl2 was added to the residue. The precipitate was filtered off and recrystallised from hot AcOEt (50 ml). The light brown crystals formed collected yielding trans-N-12-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (1.41 g, MS: m/e=328.2 (M+H+)). The filtrate was concentrated and left at 4° overnight. The newly formed crystals are collected yielding cis-N-[2-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (0.401 g, m/e=326.4 (M−H+)).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.856 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

reacting (S)-2-chloro-cyclohex-2-enylamine with phthalimido-L-phenyalanine derivative to give (S)-N-(2-chloro-cyclohex-2-enyl)-2- 2(S)-1,3-dihydro-1,3-dioxo-isoindol-2-yl)-3-phenyl-propionamide;
Name
(S)-2-chloro-cyclohex-2-enylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phthalimido-L-phenyalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
S Demir, AO Sarioğlu, S Güler, N Dege… - Journal of Molecular …, 2016 - Elsevier
The title compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound (C 22 H 16 NO 3 Cl) has been synthesized and characterized by X-ray diffraction, IR, 1 H …
Number of citations: 53 www.sciencedirect.com
L Yang, M Zhang, Q Liu, K Wei, Z Chen, W Xu - Journal of Saudi Chemical …, 2021 - Elsevier
… In this study, a series of 3-phenylpropanamide derivatives with acyl hydrazone units were synthesized and characterized by 1 H NMR, 13 C NMR and HR MS. And the structure of …
Number of citations: 0 www.sciencedirect.com
B Perić, J Makarević, M Jokić… - … Section C: Crystal …, 2001 - scripts.iucr.org
In the title compound, C20H22N4O4·C2H6OS, two distinct hydrogen-bond systems connect oxalamide groups in one pattern and primary amide groups in the other to form a two-…
Number of citations: 7 scripts.iucr.org
S CHAUDHARY, HC VERMA, MK GUPTA… - …, 2019 - researchgate.net
Objective: A novel series of substituted 3, 3-diphenyl propanamide derivatives (I-VIII) were synthesized by reacting 3, 3-diphenyl propanoyl chloride with different amines/amino acids, …
Number of citations: 2 www.researchgate.net
WG Birolli, LL Zanin, DEQ Jimenez, ALM Porto - Marine biotechnology, 2020 - Springer
The organic synthesis has been driven by the need of sustainable processes, which also requires efficiency and cost-effectiveness. In this work, we described the synthesis of nine …
Number of citations: 11 link.springer.com
C Hajji, ML Testa, E Zaballos-Garcı́a, RJ Zaragozá… - Tetrahedron, 2002 - Elsevier
… H NMR spectrum of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide 1 with Mosher acid 12 indicated that we had a pure enantiomer (≥95%). [α] D 20 =−114 (c …
Number of citations: 17 www.sciencedirect.com
T Kolev, R Petrova, M Spiteller - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C15H16N2O4·0.5H2O, is the first structurally characterized example of an ester amide of a squaric acid amino acid derivative. There are two conformationally …
Number of citations: 10 scripts.iucr.org
KS Manjunatha, ND Satyanarayan… - Int J Pharm Pharm …, 2016 - academia.edu
… )-3-(1methyl-1H-indol-3-yl)-3-phenylpropanamide (5a). Similarly, other derivatives 5(be) were … vinyl)-3-(1-methyl-1h-indol-3-yl)-3phenylpropanamide derivatives. Int J Pharm Pharm Sci …
Number of citations: 5 www.academia.edu
E Leporati - Inorganic Chemistry, 1989 - ACS Publications
… acid (2-amino-Ahydroxy-3-phenylpropanamide, ahpp) were determined by using both a … V,3-dihydroxybutanamide (adhb) and 2-amino-Ar-hydroxy-3phenylpropanamide (ahpp) …
Number of citations: 13 pubs.acs.org
C Milagre, E Tordato - 2018 - proceedings.science
… Optically active (S)-3-hydroxy-3-phenylpropanamide (4) is an important building block for … is not able to catalyze the transformation of 3-oxo-3-phenylpropanamide (2) into (4), but it can …
Number of citations: 0 proceedings.science

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